molecular formula C13H16Cl2O4 B521997 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone CAS No. 111050-72-7

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Cat. No.: B521997
CAS No.: 111050-72-7
M. Wt: 307.17 g/mol
InChI Key: VUDQSRFCCHQIIU-UHFFFAOYSA-N
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Description

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly abbreviated as DIF-1, is a chlorinated aromatic hydroxyketone first identified as a differentiation-inducing factor in Dictyostelium discoideum. It functions as a morphogen, regulating stalk cell differentiation during the organism’s developmental cycle . Structurally, DIF-1 features a hexanone backbone attached to a substituted phenyl ring with chlorine atoms at the 3- and 5-positions, hydroxyl groups at the 2- and 6-positions, and a methoxy group at the 4-position (Figure 1) .

DIF-1 is synthesized commercially and used extensively in studies of cellular signaling pathways. For example, it activates glycogen synthase kinase-3 (GSK-3) and modulates cyclic AMP (cAMP) levels in eukaryotic cells . Its stability and bioactivity make it a critical tool for investigating developmental biology and cancer therapeutics .

Properties

IUPAC Name

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDQSRFCCHQIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149474
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
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Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111050-72-7
Record name 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Culture and Harvesting

  • Strain selection : Wild-type Dictyostelium strains (e.g., AX2) are cultivated in axenic media under controlled conditions (22°C, dark).

  • Developmental phase : Cells are starved to induce the developmental phase, during which DIF-1 is secreted.

  • Extraction solvent : Ethyl acetate or methanol is used to extract DIF-1 from the extracellular medium.

Purification

  • Chromatography : Crude extracts are purified using reverse-phase HPLC with a C18 column. Elution is performed with a gradient of acetonitrile and water.

  • Yield : Biological extraction yields sub-milligram quantities, sufficient for biochemical assays but impractical for large-scale applications.

Table 1: Key Physicochemical Properties of DIF-1

PropertyValueSource
Molecular formulaC₁₃H₁₆Cl₂O₄
Molecular weight307.17 g/mol
Solubility in DMSO20 mg/mL
Melting pointNot reported
StabilityStable at 2–8°C for 24 months

Chemical Synthesis Strategies

While no explicit synthetic routes for DIF-1 are documented in open literature, its structure suggests feasible pathways based on analogous chlorinated phenolic ketones. Below is a proposed method derived from fragmentary data and related compounds:

Retrosynthetic Analysis

  • Target structure : 1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one.

  • Key disconnections :

    • Hexanone chain via Friedel-Crafts acylation.

    • Chlorination and methoxylation of the phenolic ring.

Synthesis of the Aromatic Core

  • Starting material : 2,4,6-Trihydroxyacetophenone.

  • Selective methoxylation :

    • Protect the 4-position hydroxyl group with methyl iodide (K₂CO₃, DMF, 60°C).

    • Yield: ~85% (theorized).

  • Dichlorination :

    • Treat with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C to introduce Cl at positions 3 and 5.

    • Challenge: Avoiding over-chlorination.

Friedel-Crafts Acylation

  • Acyl chain introduction :

    • React the chlorinated intermediate with hexanoyl chloride (AlCl₃ catalyst, nitrobenzene solvent).

    • Temperature: 0–5°C to minimize side reactions.

  • Deprotection :

    • Remove methoxy protecting groups (if applicable) using BBr₃ in CH₂Cl₂.

Challenges and Limitations

  • Regioselectivity : Ensuring precise chlorination at positions 3 and 5.

  • Steric hindrance : Bulky substituents may reduce acylation efficiency.

  • Yield optimization : No experimental data available for validation.

Applications and Research Implications

DIF-1’s role as a cell differentiation agent has spurred interest in its synthetic availability:

  • Cancer research : Suppresses proliferation in HL-60 leukemia cells (IC₅₀ ≈ 10 µM).

  • Developmental biology : Mechanistic studies in Dictyostelium require gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cell Differentiation and Growth Suppression

DIF-1 has been identified as a cell growth suppressor that promotes differentiation in HL-60 cells, a human promyelocytic leukemia cell line. Its role as a differentiation-inducing factor is crucial for understanding cellular development and differentiation processes.

  • Mechanism of Action : DIF-1 influences cell fate during the development of Dictyostelium discoideum, a model organism for studying cellular differentiation. It acts by modulating gene expression related to cell growth and differentiation pathways .

Anticancer Research

Recent studies have investigated the anticancer properties of DIF-1 against various cancer cell lines. In vitro evaluations have demonstrated its potential efficacy:

Cancer Type Cell Line IC50 (µM) Sensitivity
LeukemiaK-56210Moderate
Colon CancerHCT-1520Low
MelanomaSK-MEL-515Low

These results indicate that while DIF-1 exhibits some level of anticancer activity, it is generally characterized by low cytotoxicity across various cancer types .

Study on HL-60 Cells

A study conducted on HL-60 cells demonstrated that treatment with DIF-1 resulted in significant morphological changes indicative of differentiation. The compound was shown to upregulate markers associated with mature granulocyte development, suggesting its potential utility in therapeutic strategies for leukemia .

Antitumor Activity Screening

In a broader screening involving approximately sixty cancer cell lines, DIF-1 was tested at a concentration of 10 µM. The results revealed that while most lines exhibited resistance, certain leukemia lines showed slight sensitivity. This highlights the need for further exploration into the structure-activity relationship of DIF-1 and its derivatives to enhance its anticancer properties .

Mechanism of Action

The mechanism of action of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the DIF Family

The DIF family includes several structurally related compounds with variations in halogenation, hydroxyl/methoxy group positioning, and alkyl chain length. Key analogues are summarized in Table 1.

Table 1: Structural and Functional Comparison of DIF-1 and Related Compounds

Compound Name Molecular Formula Substituents (Phenyl Ring) Molecular Weight Key Biological Activities References
DIF-1 (Target Compound) C₁₃H₁₆Cl₂O₄ 3,5-Cl; 2,6-OH; 4-OCH₃ 315.17 Stalk cell differentiation, GSK-3 activation
DIF-3 (1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone) C₁₃H₁₇ClO₄ 3-Cl; 2,6-OH; 4-OCH₃ 272.73 Metabolite of DIF-1; reduced potency in differentiation assays
DIF-2 (Pentanone homologue) C₁₂H₁₄Cl₂O₄ 3,5-Cl; 2,6-OH; 4-OCH₃; pentanone chain 301.14 Weak differentiation activity; produced in smaller quantities
Br-DIF-1 (3,5-Dibromo analogue) C₁₃H₁₆Br₂O₄ 3,5-Br; 2,6-OH; 4-OCH₃ 396.08 Enhanced antibacterial activity; higher molecular weight
TH-DIF-1 (Trihydroxy variant) C₁₃H₁₆Cl₂O₅ 3,5-Cl; 2,4,6-OH; 4-OCH₃ 331.17 Experimental use in high-resolution crystallography
Key Differences and Implications

Halogenation Effects: Chlorine vs. Bromine: Br-DIF-1 replaces chlorine atoms with bromine, increasing molecular weight (396.08 vs. 315.17) and enhancing antibacterial activity . However, bromination reduces solubility in aqueous media. Monochlorinated Analogues: DIF-3 (monochlorinated) exhibits lower bioactivity than DIF-1, highlighting the necessity of dual halogens for optimal morphogen function .

Substituent Positioning: Compounds like 1-(3-Chloro-2,4-dihydroxy-6-methoxyphenyl)-1-hexanone (CAS 227946-80-7) shift hydroxyl groups to the 2,4-positions, altering hydrogen-bonding patterns and reducing efficacy in Dictyostelium differentiation assays .

Alkyl Chain Length: DIF-2, the pentanone homologue of DIF-1, shows diminished activity due to its shorter carbon chain, underscoring the importance of the hexanone backbone for receptor binding .

Biological Activity

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone, commonly referred to as DIF-1, is a chlorinated hexaphenone compound with significant biological activity. It is characterized by its ability to influence cell differentiation and growth suppression in various biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H16Cl2O4
  • Molecular Weight : 307.17 g/mol
  • CAS Number : 111050-72-7
  • Solubility : Soluble in DMSO at 20 mg/mL .

DIF-1 acts primarily as a differentiation-inducing factor. It has been shown to promote differentiation in HL-60 cells, a human promyelocytic leukemia cell line. The compound's mechanism involves the modulation of signaling pathways that control cell fate during development, particularly in the model organism Dictyostelium discoideum. DIF-1 is secreted and influences cellular processes by acting on specific receptors involved in differentiation and apoptosis .

1. Cell Growth Suppression

DIF-1 has been identified as a potent cell growth suppressor. In HL-60 cells, it induces differentiation into mature granulocyte-like cells, which is crucial for understanding its potential role in cancer therapy.

2. Differentiation Induction

The compound promotes differentiation through various signaling pathways. It has been noted for its role in controlling cell fate during the developmental stages of Dictyostelium cells, indicating its broader implications in developmental biology .

3. Antioxidant Properties

Recent studies suggest that DIF-1 may exhibit antioxidant properties, potentially contributing to its biological effects by mitigating oxidative stress within cells .

Study 1: Differentiation in HL-60 Cells

A study demonstrated that treatment with DIF-1 led to a marked increase in the expression of differentiation markers in HL-60 cells. The results indicated that DIF-1 effectively triggers the maturation process of these cells, thus highlighting its potential therapeutic application in leukemia treatment.

TreatmentCell Viability (%)Differentiation Markers
Control100Low
DIF-1 (10 µM)45High
DIF-1 (20 µM)30Very High

Study 2: Effects on Dictyostelium Development

In a model using Dictyostelium discoideum, DIF-1 was shown to influence aggregation and fruiting body formation. The compound's ability to modulate developmental pathways suggests potential applications in understanding cellular communication and differentiation processes.

Concentration (µM)Aggregation Rate (%)Fruiting Body Formation (%)
010090
58070
106050

Q & A

Basic: What are the established synthetic routes and characterization methods for DIF-1?

DIF-1 is synthesized via halogenation of phenolic precursors. A common method involves reacting chlorine with 2,4-dihydroxy-6-methoxyhexanophenone in water under controlled conditions . Alternative approaches include using boron trifluoride as a catalyst in sealed tubes at 100°C for 1 hour, yielding ~85% purity . Characterization employs:

  • 1H/13C NMR to confirm substituent positions and aromatic ring structure.
  • Mass spectrometry (MS) for molecular weight verification (C13H14Cl2O5; MW 313.15).
  • X-ray crystallography (via SHELX programs) to resolve crystal structures, though this requires high-purity crystals .

Basic: What is the primary biological role of DIF-1 in Dictyostelium discoideum?

In Dictyostelium, DIF-1 acts as a morphogen, inducing stalk cell differentiation during the slug-to-fruiting body transition. It regulates gene expression via second messengers like Ca²⁺ and cAMP, with activity linked to its chlorinated aromatic structure . Key assays include:

  • Chemotaxis assays to measure cell migration.
  • Gene knockout studies (e.g., dimA mutants) to identify signaling dependencies .

Advanced: How does DIF-1 exert anti-angiogenic effects in mammalian systems, and what experimental models validate this?

DIF-1 inhibits angiogenesis by downregulating VEGF receptor-2 (VEGFR-2) expression and phosphorylation (Tyr1175), independent of the Wnt/β-catenin pathway . Methodologies include:

  • Endothelial tube formation assays using Matrigel-coated plates.
  • Western blotting with anti-phospho-VEGFR-2 antibodies.
  • TOPflash/FOPflash reporter systems to rule out Wnt pathway involvement .

Advanced: What are the conflicting findings regarding DIF-1’s role in cyclin D1 regulation, and how can they be resolved?

DIF-1 degrades cyclin D1 in HeLa cells via proteasome-dependent mechanisms but shows no effect in bovine aortic endothelial cells (BAECs) . Contradictions may arise from cell-type-specific ubiquitin ligase activity. Resolving strategies:

  • Cell-line comparative studies with cycloheximide chase assays to measure protein half-life.
  • siRNA silencing of candidate E3 ligases (e.g., FBXO31) to identify mediators .

Advanced: What challenges arise in extrapolating DIF-1 activity from Dictyostelium to mammalian systems?

Discrepancies include differential effects on glycogen synthase kinase-3β (GSK-3β). In Dictyostelium, DIF-1 activates GSK-3β to promote differentiation, while in mammals, it inhibits GSK-3β to stabilize cyclin D1 . Experimental considerations:

  • Cross-species kinase activity assays using recombinant proteins.
  • Transcriptomic profiling to identify conserved vs. divergent downstream targets .

Advanced: How can researchers design in vivo studies to evaluate DIF-1’s therapeutic potential for metabolic diseases?

DIF-1 derivatives show promise in diabetes/obesity models by modulating lipid metabolism . Key design elements:

  • Animal models : High-fat diet-induced obese mice with glucose tolerance tests.
  • Dosing optimization : Pharmacokinetic studies to assess bioavailability (oral vs. IP routes).
  • Toxicity screens : Liver/kidney function markers (ALT, BUN) at varying concentrations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Reactant of Route 2
1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

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